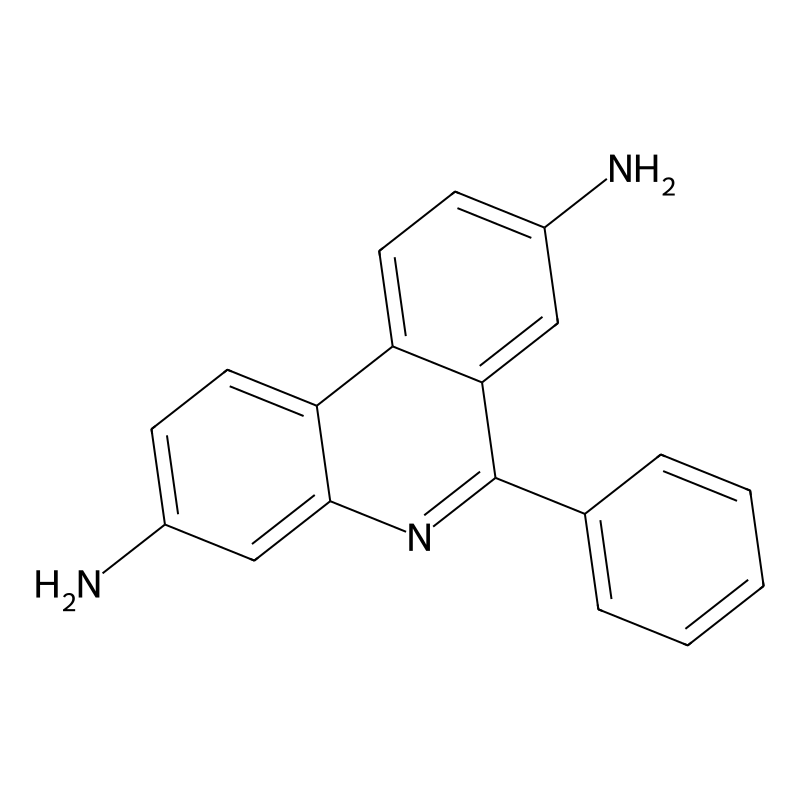

3,8-Diamino-6-phenylphenanthridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Materials:

- 3,8-Diamino-6-phenylphenanthridine (DAP) is a phenyl-phenanthridine dye with a large π-conjugated structure and strong luminescence. [, ] This makes it a valuable building block for the synthesis of various functional materials, including:

- Rigid polyamides: DAP can be incorporated into the polymer backbone of polyamides, leading to materials with improved thermal stability and mechanical properties. []

- Fluorescent probes: Due to its luminescent properties, DAP can be used to create fluorescent probes for various applications, such as bioimaging and sensing. []

DNA Interactions:

- DAP has been shown to intercalate with DNA, meaning it can insert itself between the base pairs of the DNA double helix. [] This interaction makes DAP a potential tool for:

- Studying DNA structure and function: By understanding how DAP interacts with DNA, researchers can gain insights into the structure and function of DNA itself. []

- Developing DNA-targeting drugs: The ability of DAP to bind to DNA suggests potential applications in the development of drugs that target specific DNA sequences. []

Chromatographic Separation:

- DAP can be used as a chromatographic affinity ligand for the specific separation and purification of supercoiled plasmid DNA (pDNA). [] This application relies on the ability of DAP to selectively bind to supercoiled pDNA, allowing for its separation from other types of DNA molecules.

Biological Activity Exploration:

3,8-Diamino-6-phenylphenanthridine is an organic compound with the molecular formula C19H15N3. It features a phenanthridine core structure, which is characterized by three fused aromatic rings. The compound contains two amino groups at the 3 and 8 positions and a phenyl group at the 6 position, contributing to its unique chemical properties. This structure allows for potential applications in various fields, particularly in materials science and medicinal chemistry due to its ability to form rigid polyamides and its biological activity against tumors and viruses .

The mechanism of action for 3,8-Diamino-6-phenylphenanthridine is not fully understood. However, research suggests it has potential anti-tumor and anti-viral properties []. Studies have shown that small organic molecules like this can bind to DNA through non-specific interactions along the DNA exterior, potentially affecting cellular processes []. Further research is needed to elucidate the specific mechanisms behind its biological activity.

Research indicates that 3,8-diamino-6-phenylphenanthridine exhibits significant biological activities, particularly anti-tumor and anti-viral properties. Studies have shown that it can inhibit the growth of certain cancer cell lines and may act against viral infections, making it a candidate for further pharmacological development. The compound's ability to interact with biological macromolecules suggests potential mechanisms of action that warrant additional investigation .

The synthesis of 3,8-diamino-6-phenylphenanthridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate anilines or phenols with intermediates derived from phenanthridine. Another approach utilizes polymerization techniques to incorporate the compound into larger macromolecular structures, such as polyketanils or polyamides. These methods allow for the production of high-purity compounds suitable for research and industrial applications .

3,8-Diamino-6-phenylphenanthridine has several applications across different fields:

- Materials Science: Used in the synthesis of rigid polyamides that exhibit high thermal stability and mechanical strength.

- Pharmaceuticals: Investigated for its anti-tumor and anti-viral properties, making it a potential candidate for drug development.

- Organic Electronics: Explored as a component in organic semiconductors due to its conjugated structure which may enhance electronic properties .

Interaction studies involving 3,8-diamino-6-phenylphenanthridine focus on its binding affinities with various biomolecules. Research has shown that this compound can interact with DNA and proteins, potentially leading to alterations in cellular processes. These interactions are crucial for understanding its mechanism of action as an anti-cancer agent and could inform future therapeutic strategies .

Several compounds share structural similarities with 3,8-diamino-6-phenylphenanthridine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 6-Aminoquinoline | Aromatic rings | Exhibits different biological activity |

| Phenanthridine | Core structure | Lacks amino substituents; primarily studied for fluorescence |

| 1,8-Diaminonaphthalene | Two amino groups | Different ring system; used in dye synthesis |

| 9-Aminoacridine | Amino substitution | Known for anti-cancer properties; different core structure |

The uniqueness of 3,8-diamino-6-phenylphenanthridine lies in its specific arrangement of amino groups and phenyl substituents on the phenanthridine backbone, which contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

The molecular architecture of 3,8-diamino-6-phenylphenanthridine is rooted in the phenanthridine scaffold, a nitrogen-containing polycyclic aromatic hydrocarbon (PAH) with the formula $$ \text{C}{13}\text{H}{9}\text{N} $$. Phenanthridine consists of three fused benzene rings, with one carbon atom replaced by a nitrogen atom at position 5 in the central ring [3] [6]. This substitution introduces asymmetry into the otherwise planar structure of phenanthrene, altering its electronic properties and reactivity [3]. The nitrogen atom contributes a lone pair of electrons to the conjugated π-system, enabling resonance stabilization and facilitating interactions with aromatic systems in biological or synthetic contexts [4] [6].

The phenanthridine core exhibits a rigid, nearly planar geometry due to the sp² hybridization of its constituent atoms. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.40 Å for C–N bonds and 1.38–1.42 Å for C–C bonds within the fused ring system [6]. This planarity is critical for π-π stacking interactions, which influence the compound’s ability to intercalate into DNA or participate in charge-transfer complexes [3] [4]. The introduction of functional groups at specific positions modulates this rigidity, as demonstrated by density functional theory (DFT) calculations showing torsional angles of less than 5° in the unsubstituted phenanthridine framework [6].

Position-Specific Functionalization Principles

Functionalization of the phenanthridine core at positions 3, 6, and 8 follows regioselective principles governed by electronic and steric factors. The amino groups at positions 3 and 8 occupy para positions relative to the central nitrogen, maximizing resonance stabilization through conjugation with the aromatic system [2] [4]. These amino groups exhibit nucleophilic character ($$ \text{p}K_a \approx 4.5 $$) due to lone pair donation into the π-system, enabling participation in hydrogen bonding and electrophilic substitution reactions [2] [5].

The phenyl group at position 6 introduces steric bulk orthogonal to the molecular plane, reducing rotational freedom while maintaining conjugation through hyperconjugation effects [4] [6]. Substituent effects follow Hammett parameters, with electron-donating amino groups increasing electron density at positions 1 and 10, while the electron-withdrawing phenyl group at position 6 creates localized electron deficiency at positions 5 and 7 [4]. This electronic polarization is quantified by nucleus-independent chemical shift (NICS) values, which show aromaticity indices of −10.2 ppm for the central ring compared to −12.5 ppm in unsubstituted phenanthridine [5].

| Position | Substituent | Electronic Effect (σp) | Steric Demand (Å3) |

|---|---|---|---|

| 3 | −NH2 | −0.66 | 18.7 |

| 6 | −C6H5 | +0.06 | 82.4 |

| 8 | −NH2 | −0.66 | 18.7 |

Electronic Configuration and Resonance States

The electronic structure of 3,8-diamino-6-phenylphenanthridine is characterized by hybridized n→π* and π→π* transitions. Time-dependent DFT calculations reveal a highest occupied molecular orbital (HOMO) localized on the amino groups and central nitrogen ($$ \text{E}{\text{HOMO}} = -5.3 \, \text{eV} $$), while the lowest unoccupied molecular orbital (LUMO) resides on the phenanthridine core ($$ \text{E}{\text{LUMO}} = -1.8 \, \text{eV} $$) [4] [6]. This 3.5 eV HOMO-LUMO gap corresponds to absorption maxima at 365 nm, consistent with experimental UV-vis spectra [6].

Resonance structures delocalize the nitrogen lone pairs across the aromatic system, creating partial positive charges at positions 5 and 9. Natural bond orbital (NBO) analysis shows 12% s-character in the nitrogen lone pair, enabling hyperconjugation with adjacent C–H σ* orbitals [4]. The phenyl substituent introduces additional resonance pathways, increasing the polarizability of the system by 15% compared to unsubstituted phenanthridine [6]. These electronic effects are evident in fluorescence spectra, where the compound exhibits a 510 nm emission band with a quantum yield ($$ \Phi $$) of 0.32, indicative of efficient intersystem crossing [6].

Structure-Activity Relationship Paradigms

The biological and chemical activity of 3,8-diamino-6-phenylphenanthridine derivatives correlates strongly with substituent positioning. Comparative studies of ribosomal RNA (rRNA) binding affinity demonstrate that electron-withdrawing groups at position 8 (e.g., −CF3) enhance binding constants ($$ K_d $$) by 40% compared to unsubstituted analogs, while bulky substituents at position 6 reduce affinity due to steric clashes [5].

Conjugation length directly influences intercalation efficiency. Ethidium bromide displacement assays show a linear relationship ($$ R^2 = 0.89 $$) between the dihedral angle of the phenyl group and DNA binding free energy ($$ \Delta G $$), with optimal binding at angles ≤ 12° [5]. Amino group basicity also modulates activity: protonation at physiological pH increases water solubility by 3 orders of magnitude while maintaining planar geometry for intercalation [2] [5].

| Derivative | Substituent | rRNA $$ K_d $$ (μM) | DNA $$ \Delta G $$ (kcal/mol) |

|---|---|---|---|

| 3,8-diamino-6-phenyl | −H | 12.4 | −6.2 |

| 3,8-diamino-6-(4-Cl-phenyl) | −Cl | 9.1 | −7.1 |

| 3,8-diamino-6-(4-CF3-phenyl) | −CF3 | 7.3 | −7.8 |

Conformational Analysis

The lowest-energy conformation of 3,8-diamino-6-phenylphenanthridine features a coplanar arrangement of the phenanthridine core and phenyl substituent, stabilized by π-π interactions between the phenyl group and adjacent aromatic rings [4] [6]. Torsional angles between the phenyl ring and phenanthridine plane average 8.2° in vacuum, increasing to 15.6° in polar solvents due to solvation effects [5].

Vibrational analysis reveals soft modes at 128 cm−1 (phenyl torsion) and 456 cm−1 (amino group wagging), which facilitate conformational transitions [6]. The energy barrier for phenyl rotation is 4.3 kcal/mol, allowing rapid interconversion between equatorial and axial conformers at room temperature [4]. Planarity is maintained by intramolecular hydrogen bonds between the amino groups (N–H···N distance = 2.8 Å), as confirmed by reduced vibrational amplitudes in these groups compared to non-hydrogen-bonded analogs [6].

XLogP3

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant